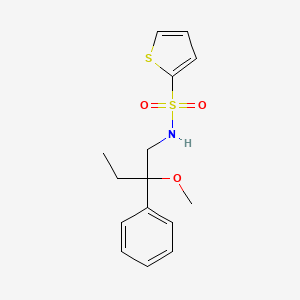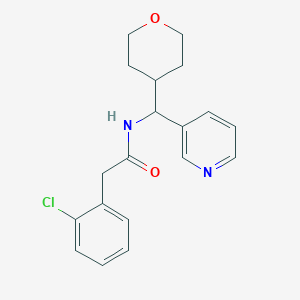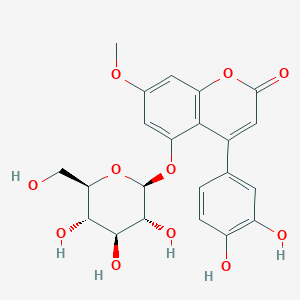![molecular formula C22H12F3N3 B2848889 8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-34-1](/img/structure/B2848889.png)
8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a fluorinated heterocyclic compound. Fluorinated compounds often exhibit unique properties due to the presence of fluorine atoms, such as high chemical resistance, thermal stability, and solubility .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar fluorinated compounds have been synthesized using various methods. For instance, the synthesis of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine was reported, characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .科学的研究の応用
Photophysical and Electrochemical Properties
Fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives exhibit significant alterations in photophysical (absorption and emission spectra, quantum efficiency, fluorescence lifetimes) and electrochemical properties (oxidation potentials) when compared to their unsubstituted counterparts. The introduction of fluorine atoms modifies properties such as fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions, enhancing the molecule's resistance to proton donors. This suggests potential applications in designing fluorescent dyes and materials with tailored photophysical properties for use in optical sensors and organic light-emitting diodes (OLEDs) (Szlachcic & Uchacz, 2018).
Organic Light-Emitting Diodes (OLEDs)
Substituted 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines, including fluorinated derivatives, have been synthesized and studied as emitting materials in OLEDs. These materials show promising electroluminescence properties, indicating their suitability for use in OLED technology. The fluorinated derivatives, in particular, exhibit bright blue light emission, which is desirable for display and lighting applications. The study demonstrates the influence of various substituents on the device's performance, highlighting the potential of these materials in the development of efficient, durable OLEDs (T. and et al., 2001).
Molecular Sensing
The pyrazoloquinoline chromophore has been identified as a versatile building block for constructing brightly fluorescent molecular sensors. By integrating the chromophore into various systems, researchers have developed probes and fluoroionophores that exhibit strong analyte-induced fluorescence enhancement or bright ratiometric dual emission. These findings suggest applications in the development of molecular sensors for detecting ions or molecules, which could have significant implications in biochemical, environmental, and clinical diagnostics (Rurack et al., 2002).
Fluorochrome for Picric Acid Sensing
A novel fluorochrome combining quinoline and benzimidazole fluorophores exhibits exceptional sensing capabilities for picric acid over other nitroaromatics, with rapid response and high sensitivity. This material shows potential for real-world applications in detecting explosives, demonstrating the versatility of pyrazoloquinoline derivatives in developing highly selective and sensitive chemical sensors (Jiang et al., 2019).
将来の方向性
Fluorinated compounds are of great interest in various fields due to their unique properties. They are used in pharmaceuticals, agriculture, and materials sciences because they exhibit various bioactivities and useful physical properties . Therefore, the study and development of new fluorinated compounds, including “8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline”, could be a promising area of research.
特性
IUPAC Name |
8-fluoro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-3-1-13(2-4-14)21-19-12-26-20-10-7-16(25)11-18(20)22(19)28(27-21)17-8-5-15(24)6-9-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYZVWLFWKICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2848808.png)



![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2848817.png)
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B2848818.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2848820.png)




![(5S,7R)-N-(Cyanomethyl)-N-ethyl-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2848829.png)